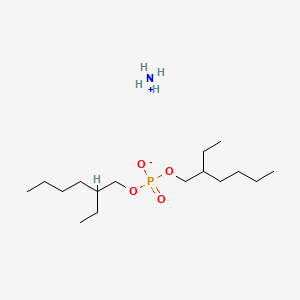
Ammonium bis(2-ethylhexyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium bis(2-ethylhexyl) phosphate is a useful research compound. Its molecular formula is C16H38NO4P and its molecular weight is 339.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Surfactant Properties
AEP has been recognized for its surfactant capabilities, particularly in stabilizing water-in-oil (w/o) emulsions. It acts as an effective stabilizer for these emulsions, which are crucial in various industrial applications such as cosmetics and pharmaceuticals. The surfactant properties of AEP are attributed to its amphiphilic nature, allowing it to reduce interfacial tension between water and oil phases .
Solvent Extraction
AEP is utilized in solvent extraction processes, especially for the separation and recovery of valuable metals from ores and waste materials. Its effectiveness as a solvent extraction agent has been demonstrated in studies involving radioactive elements and rare earth metals. For instance, AEP is often compared with other phosphoric acid esters like bis(2-ethylhexyl) phosphoric acid (D2EHPA) in liquid-liquid extraction systems . The compound's ability to selectively extract metals makes it valuable in hydrometallurgy.
Synthesis of Ionic Liquids
Recent research has focused on the synthesis of ionic liquids based on AEP. These ionic liquids have shown promise in biomass dissolution, particularly cellulose. The synthesis involves combining AEP with various anions to create ionic liquids that can effectively dissolve cellulose at elevated temperatures. This application is significant for biofuel production and material recovery from biomass .
Environmental Applications
AEP exhibits biodegradability, making it suitable for environmentally friendly applications. Its use in formulations for cleaning agents and other consumer products aligns with growing regulatory demands for sustainable chemicals . The compound's environmental profile is being evaluated under frameworks like REACH to ensure safety and compliance.
Case Studies and Research Findings
Table 1: Summary of Research Applications of AEP
特性
CAS番号 |
4971-47-5 |
|---|---|
分子式 |
C16H38NO4P |
分子量 |
339.45 g/mol |
IUPAC名 |
azanium;bis(2-ethylhexyl) phosphate |
InChI |
InChI=1S/C16H35O4P.H3N/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,17,18);1H3 |
InChIキー |
AIJDCDQXDPERNG-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[NH4+] |
正規SMILES |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[NH4+] |
Key on ui other cas no. |
4971-47-5 |
ピクトグラム |
Corrosive |
関連するCAS |
298-07-7 (Parent) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













